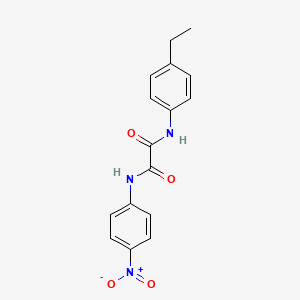

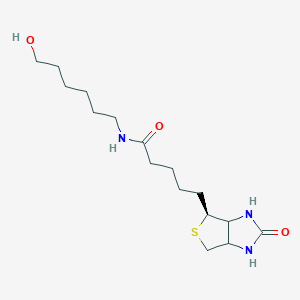

N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Nitrogen-containing heterocycles are frequently present as the common cores in a plethora of active pharmaceuticals natural products . They are abundant in nature, existing as subunits in several natural products, for example vitamins, hormones and antibiotics .

Synthesis Analysis

The synthesis of nitrogen-containing heterocycles often involves complex organic reactions . For instance, the total synthesis of penicillin V was first achieved in 1948 .Molecular Structure Analysis

Nitrogen heterocycles often have complex structures. More than 85% of all biologically active compounds are heterocycles or comprise a heterocycle and most frequently, nitrogen heterocycles as a backbone in their complex structures .Chemical Reactions Analysis

Nitrogen-containing heterocycles are involved in a wide range of chemical reactions. These compounds are frequently present in molecules of interest in medicinal chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of nitrogen-containing heterocycles can vary widely. These compounds are often crystalline and highly soluble in water and other polar solvents .Scientific Research Applications

Novel Synthetic Methodologies

A study by Mamedov et al. (2016) developed a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement and a new rearrangement sequence. This method is high yielding and simplifies the synthesis of both anthranilic acid derivatives and oxalamides, which could be applicable for the synthesis of compounds similar to N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide (Mamedov et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-ethylphenyl)-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4/c1-2-11-3-5-12(6-4-11)17-15(20)16(21)18-13-7-9-14(10-8-13)19(22)23/h3-10H,2H2,1H3,(H,17,20)(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIHJPDQWFYBNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-ethylphenyl)-N2-(4-nitrophenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-benzyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2406615.png)

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)

![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)

amino]-2-pyrrolidinone](/img/structure/B2406622.png)

![2-[Methyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B2406624.png)

![N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2406625.png)

![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-fluorophenyl)thiourea](/img/structure/B2406626.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2406633.png)